(2-Chloro-4-fluorophenyl)(3-(difluoromethyl)azetidin-1-yl)methanone
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the azetidine ring, possibly through a cyclization reaction, and the introduction of the fluorine and chlorine atoms, potentially through halogenation reactions .Molecular Structure Analysis
The molecular structure of this compound would be influenced by the azetidine ring, a type of heterocycle, and the halogen substituents. The electronegativity of the fluorine and chlorine atoms could cause them to pull electron density towards themselves, potentially influencing the compound’s reactivity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the azetidine ring and the halogen substituents. The azetidine ring could potentially undergo ring-opening reactions, while the halogen atoms could potentially be replaced in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by factors such as its molecular structure, the presence of the azetidine ring, and the halogen substituents. For example, the compound’s polarity, solubility, and stability could all be affected by these factors .Properties
IUPAC Name |
(2-chloro-4-fluorophenyl)-[3-(difluoromethyl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClF3NO/c12-9-3-7(13)1-2-8(9)11(17)16-4-6(5-16)10(14)15/h1-3,6,10H,4-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWBTXFWHPFDCV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=C(C=C(C=C2)F)Cl)C(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClF3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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